4'-Hydroxypiptocarphin A

Beschreibung

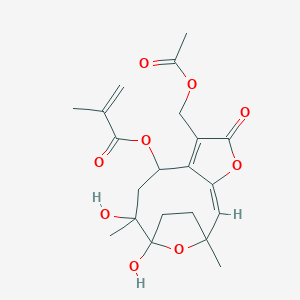

The exact mass of the compound [(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Hydroxypiptocarphin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Hydroxypiptocarphin A including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O9/c1-11(2)17(23)28-15-9-20(5,25)21(26)7-6-19(4,30-21)8-14-16(15)13(18(24)29-14)10-27-12(3)22/h8,15,25-26H,1,6-7,9-10H2,2-5H3/b14-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQDHZDSIXPDSS-RIYZIHGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CC(C2(CCC(O2)(C=C3C1=C(C(=O)O3)COC(=O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)OC1CC(C2(CCC(O2)(/C=C/3\C1=C(C(=O)O3)COC(=O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4'-Hydroxypiptocarphin A: A Technical Guide to Its Natural Source, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Hydroxypiptocarphin A, a sesquiterpenoid lactone of significant interest to the scientific community. The document details its natural sources, comprehensive isolation protocols, and explores its biological activities, with a focus on its potential therapeutic applications.

Natural Source

4'-Hydroxypiptocarphin A is a naturally occurring sesquiterpenoid that has been isolated from various plant species of the Vernonia genus, which belongs to the Asteraceae family. These plants are widely distributed in tropical regions and have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and cancer.

Table 1: Natural Sources of 4'-Hydroxypiptocarphin A and Related Compounds

| Plant Species | Family | Plant Part Used | Isolated Compounds |

| Vernonia spp. | Asteraceae | Not specified in detail | 4'-Hydroxypiptocarphin A |

| Vernonia amygdalina | Asteraceae | Leaves, Stem-bark, Root | Vernodalinol, Vernolide, Vernodalol, and other sesquiterpene lactones |

| Vernonia cinerea | Asteraceae | Leaves and Stems | 8α-(2′Z-tigloyloxy)-hirsutinolide and other sesquiterpene lactones |

| Vernonia zeylanica | Asteraceae | Not specified in detail | Vernolactone (a new sesquiterpene lactone) |

Experimental Protocols for Isolation

The isolation of 4'-Hydroxypiptocarphin A, like other sesquiterpene lactones from Vernonia species, involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocol is a representative methodology synthesized from procedures used for isolating similar compounds from the Vernonia genus.

Plant Material Collection and Preparation

Fresh plant material (e.g., leaves of Vernonia amygdalina) is harvested and thoroughly washed to remove any contaminants. The material is then air-dried in the shade for several days to reduce moisture content, followed by grinding into a fine powder using a mechanical grinder.

Extraction

The powdered plant material is subjected to exhaustive extraction to isolate the crude mixture of secondary metabolites.

Protocol:

-

Macerate the dried plant powder (e.g., 1 kg) in 85% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

Fractionation

The crude extract is fractionated using liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

-

Suspend the crude ethanol extract in distilled water (e.g., 500 mL).

-

Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:

-

n-Hexane (3 x 500 mL)

-

Chloroform (B151607) (3 x 500 mL)

-

n-Butanol (3 x 500 mL)

-

-

Concentrate each fraction to dryness using a rotary evaporator. The sesquiterpene lactones are typically enriched in the chloroform and n-butanol fractions.

Chromatographic Purification

The enriched fractions are subjected to a series of chromatographic techniques to isolate pure 4'-Hydroxypiptocarphin A.

Table 2: Chromatographic Purification Parameters

| Chromatographic Technique | Stationary Phase | Mobile Phase/Gradient | Detection |

| Column Chromatography (CC) | Silica (B1680970) gel (60-120 mesh) | Stepwise gradient of n-hexane and ethyl acetate (B1210297) (e.g., 100:0 to 0:100) | Thin Layer Chromatography (TLC) with vanillin-sulfuric acid reagent |

| Sephadex Column Chromatography | Sephadex LH-20 | Methanol (B129727) | UV-Vis Spectrophotometer (e.g., 254 nm) |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Reversed-phase C18 column | Gradient of methanol and water (e.g., 50:50 to 100:0) | UV Detector (e.g., 220 nm) |

Detailed Protocol:

-

Silica Gel Column Chromatography:

-

Subject the chloroform or n-butanol fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor by TLC.

-

Pool fractions with similar TLC profiles.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the pooled fractions containing the compound of interest on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

-

-

Preparative HPLC:

-

Perform the final purification step using preparative HPLC on a C18 column.

-

Elute with a suitable gradient of methanol in water to obtain pure 4'-Hydroxypiptocarphin A.

-

The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, IR, and UV.

-

Biological Activity and Signaling Pathway

Sesquiterpene lactones isolated from Vernonia species have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects[1][2]. While the specific mechanism of action for 4'-Hydroxypiptocarphin A is not extensively detailed in the currently available literature, many sesquiterpene lactones are known to exert their anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[3][4].

NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharides), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Caption: Proposed mechanism of anti-inflammatory action of 4'-Hydroxypiptocarphin A via inhibition of the NF-κB signaling pathway.

Conclusion

4'-Hydroxypiptocarphin A represents a promising natural product with potential therapeutic applications, particularly in the fields of inflammation and oncology. The detailed isolation protocols provided in this guide offer a practical framework for researchers to obtain this compound for further investigation. Future studies should focus on elucidating the precise molecular mechanisms of action of 4'-Hydroxypiptocarphin A to fully realize its therapeutic potential.

References

- 1. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of a New Sesquiterpene Lactone From Vernonia Zeylanica (L) Less and its Anti-Proliferative Effects in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cynaropicrin and inhibition of NF-κB activation: A structure activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

A Technical Guide to the Spectroscopic Data of Piptocarphin Derivatives: A Case Study of Piptocarphin A

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for Piptocarphin A, a sesquiterpene lactone closely related to 4'-Hydroxypiptocarphin A. Due to the limited availability of experimental data for 4'-Hydroxypiptocarphin A in publicly accessible literature, this document focuses on its well-characterized analogue, Piptocarphin A, isolated from Piptocarpha rotundifolia. The methodologies and spectral data presented herein serve as a valuable reference for the characterization of this class of compounds.

Introduction to Piptocarphins

Piptocarphins are a series of sesquiterpene lactones, primarily isolated from plants of the Piptocarpha genus. These compounds are of significant interest to the scientific community due to their diverse biological activities. The structural elucidation of these natural products relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide offers a detailed look into the experimental data and protocols for the characterization of Piptocarphin A.

Spectroscopic Data of Piptocarphin A

The following tables summarize the key spectroscopic data obtained for Piptocarphin A.

NMR Spectroscopic Data

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for Piptocarphin A

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 134.5 | 5.30 (d, 9.9) |

| 2 | 126.1 | 5.65 (dd, 9.9, 8.1) |

| 3 | 42.1 | 2.55 (m) |

| 4 | 139.8 | - |

| 5 | 148.5 | - |

| 6 | 125.7 | 6.20 (s) |

| 7 | 68.9 | 4.95 (d, 9.2) |

| 8 | 48.7 | 2.80 (m) |

| 9 | 36.5 | 1.80 (m), 2.10 (m) |

| 10 | 141.2 | - |

| 11 | 122.1 | 5.90 (s), 6.15 (s) |

| 12 | 170.1 | - |

| 13 | 19.1 | 1.95 (s) |

| 14 | 16.3 | 1.05 (d, 7.0) |

| 15 | 20.9 | 1.85 (s) |

| OAc | 170.5, 21.1 | - |

| O-Ang | 167.5, 127.9, 138.5, 15.9, 20.6 | 6.10 (q, 7.1), 2.00 (dq, 7.1, 1.5), 1.90 (d, 1.5) |

Mass Spectrometry (MS) Data

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Piptocarphin A

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 459.2019 | 459.2023 |

Infrared (IR) Spectroscopy Data

Table 3: Infrared (IR) Absorption Bands for Piptocarphin A

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450 | O-H Stretching |

| 1760 | γ-Lactone C=O Stretching |

| 1735 | Ester C=O Stretching |

| 1650 | C=C Stretching |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of Piptocarphin A.

Isolation of Piptocarphin A

The isolation of Piptocarphin A from the leaves of Piptocarpha rotundifolia involves a multi-step process:

-

Extraction: Dried and powdered leaves are subjected to maceration with a solvent such as methanol (B129727) at room temperature. The process is repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure.

-

Fractionation: The crude extract is partitioned between solvents of increasing polarity, for example, hexane, dichloromethane (B109758), and ethyl acetate (B1210297), to yield fractions with varying chemical profiles.

-

Chromatographic Purification: The fraction enriched with sesquiterpene lactones (typically the dichloromethane or ethyl acetate fraction) is subjected to a series of chromatographic techniques. This usually starts with column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Final Purification: Fractions containing the compound of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure Piptocarphin A.

Caption: A generalized workflow for the isolation of a pure natural product from a plant source.

Spectroscopic Analysis

The structural elucidation of the isolated Piptocarphin A is performed using the following spectroscopic methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode.

-

Infrared Spectroscopy: IR spectra are obtained on an FT-IR spectrometer, and the data is reported in wavenumbers (cm⁻¹).

Caption: The process of obtaining and integrating spectroscopic data for structural elucidation.

Conclusion

The spectroscopic data and experimental protocols for Piptocarphin A provide a solid foundation for researchers working with this and related sesquiterpene lactones. The detailed NMR, MS, and IR data are crucial for the unambiguous identification and characterization of these compounds. The methodologies outlined here can be adapted for the isolation and analysis of other piptocarphin derivatives, aiding in the discovery and development of new bioactive molecules.

4'-Hydroxypiptocarphin A: A Technical Overview of its Physicochemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxypiptocarphin A is a sesquiterpenoid compound that has been isolated from plants of the Vernonia genus.[1] As a member of the terpene family, it represents a class of natural products with significant structural diversity and a wide range of biological activities. This technical guide provides a comprehensive summary of the currently available information on the physical and chemical properties of 4'-Hydroxypiptocarphin A. Due to the limited availability of public domain data, this document also highlights areas where further experimental investigation is required to fully characterize this compound for potential research and drug development applications.

Chemical and Physical Properties

General and Chemical Properties

| Property | Value | Source |

| CAS Number | 103994-39-4 | [1] |

| Molecular Formula | C₂₁H₂₆O₁₀ | [1] |

| Molecular Weight | 438.42514 g/mol | [1] |

| IUPAC Name | 2-(hydroxymethyl)prop-2-enoic acid (4S,6R,7S,10R)-3-[(acetyloxy)methyl]-2,4,5,6,7,8,9,10-octahydro-6,7-dihydroxy-6,10-dimethyl-2-oxo-7,10-epoxycyclodeca[b]furan-4-yl ester | [1] |

| Synonyms | 4'-Hydroxypiptocarphin A | [1] |

| Compound Class | Sesquiterpenoid | [1] |

Physicochemical Properties

| Property | Value/Observation | Source/Comment |

| Melting Point | Data not available | Requires experimental determination. |

| Boiling Point | Data not available | Requires experimental determination. |

| Solubility | Low water solubility is suggested. Soluble in organic solvents such as DMSO, PEG400, and Tween 80 for formulation purposes. | Based on general formulation guidelines for similar natural products. |

| Storage | Stock solutions should be stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. | General laboratory practice for unstable compounds. |

Spectral Data

Detailed experimental spectral data for 4'-Hydroxypiptocarphin A are not extensively reported. However, predicted Nuclear Magnetic Resonance (NMR) data is available and can serve as a guide for characterization.

Predicted ¹H NMR Data

Predicted ¹H NMR data can provide insights into the proton environment of the molecule. Experimental verification is crucial for accurate structural elucidation.

Predicted ¹³C NMR Data

Predicted ¹³C NMR data offers a map of the carbon skeleton. As with ¹H NMR, experimental data is necessary for confirmation.

Infrared (IR) and Mass Spectrometry (MS) Data

Experimental IR and MS data are essential for confirming functional groups and determining the exact mass and fragmentation pattern of 4'-Hydroxypiptocarphin A. This data is not currently available in the public domain.

Experimental Protocols

Detailed and specific experimental protocols for the isolation, purification, and characterization of 4'-Hydroxypiptocarphin A are not well-documented in publicly accessible literature. The following sections provide generalized workflows based on common practices for the isolation of sesquiterpenoids from Vernonia species.

General Isolation and Purification Workflow

The isolation of sesquiterpenoids from plant material typically involves extraction with organic solvents, followed by chromatographic separation.

Biological Activity and Signaling Pathways

The specific biological activities and associated signaling pathways of 4'-Hydroxypiptocarphin A have not been extensively studied. However, compounds with similar structural features, particularly those containing a 4-hydroxy group and belonging to the sesquiterpenoid class, have demonstrated a range of biological effects in preclinical studies. These potential activities warrant further investigation for 4'-Hydroxypiptocarphin A.

Potential Areas of Investigation

Based on the activities of related compounds, potential biological activities of 4'-Hydroxypiptocarphin A could include:

-

Cytotoxic Activity against Cancer Cell Lines: Many sesquiterpenoids exhibit cytotoxicity, making this a primary area for investigation.

-

Anti-inflammatory Effects: Inhibition of inflammatory pathways is a common feature of natural products.

-

Antimicrobial Properties: Screening against a panel of bacteria and fungi could reveal potential antimicrobial applications.

Potential Signaling Pathway Modulation

Given the known activities of structurally related compounds, 4'-Hydroxypiptocarphin A may modulate key signaling pathways involved in disease pathogenesis.

Conclusion and Future Directions

4'-Hydroxypiptocarphin A is a natural product with a chemical structure that suggests potential for interesting biological activities. However, a comprehensive understanding of this compound is currently limited by the lack of detailed experimental data. To unlock its full potential for research and drug development, future efforts should focus on:

-

Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, and detailed solubility profiles.

-

Full Spectral Analysis: Acquisition and interpretation of experimental 1H NMR, 13C NMR, FT-IR, and high-resolution mass spectrometry data.

-

Development of a Standardized Isolation Protocol: A detailed and reproducible method for the isolation and purification of 4'-Hydroxypiptocarphin A is crucial for obtaining high-purity material for further studies.

-

In-depth Biological Evaluation: Systematic screening for cytotoxic, anti-inflammatory, and antimicrobial activities.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by 4'-Hydroxypiptocarphin A.

The generation of this fundamental data will be essential to guide further research and to evaluate the therapeutic potential of this promising natural compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 4'-Hydroxypiptocarphin A in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxypiptocarphin A, a sesquiterpene lactone with significant therapeutic potential, belongs to a diverse class of natural products primarily found in the Asteraceae family. While the precise biosynthetic pathway of this complex molecule remains to be fully elucidated, extensive research into the biosynthesis of related sesquiterpene lactones provides a robust framework for proposing a hypothetical pathway. This technical guide outlines this putative biosynthetic route, from the universal precursor farnesyl pyrophosphate to the final intricate structure of 4'-Hydroxypiptocarphin A. We present a synthesis of current knowledge, detailing the key enzyme families involved, including sesquiterpene synthases, cytochrome P450 monooxygenases, and acyltransferases. Furthermore, this document provides a compendium of detailed experimental protocols for the identification and characterization of the enzymes involved in this pathway, as well as methods for the quantitative analysis of 4'-Hydroxypiptocarphin A and its intermediates. Finally, we explore the potential regulatory mechanisms, with a focus on the well-established role of jasmonate signaling in terpenoid biosynthesis. This guide is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthetic network of 4'-Hydroxypiptocarphin A, paving the way for its biotechnological production and further pharmacological development.

Proposed Biosynthetic Pathway of 4'-Hydroxypiptocarphin A

The biosynthesis of sesquiterpene lactones (SLs) is a multi-step process initiated in the cytosol and often completed in specialized plant tissues such as glandular trichomes. The pathway commences with the cyclization of the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). Subsequent modifications, primarily oxidations and acylations, lead to the vast diversity of SL structures observed in nature.

From Farnesyl Pyrophosphate to a Germacranolide Scaffold

The initial and committing step in the biosynthesis of most sesquiterpene lactones is the cyclization of FPP, which is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). For many SLs found in the Asteraceae family, this cyclization proceeds via a (+)-germacrene A intermediate. Following its formation, germacrene A undergoes a series of oxidative modifications, predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), to form a germacranolide skeleton. A key intermediate in this process is often costunolide (B1669451), which is considered a precursor to a wide array of germacranolide-derived lactones.

Hypothetical Late-Stage Modifications Leading to 4'-Hydroxypiptocarphin A

To arrive at the final structure of 4'-Hydroxypiptocarphin A from a germacranolide precursor such as a costunolide derivative, a series of specific hydroxylation and acylation reactions are necessary. These late-stage modifications are typically catalyzed by specific CYPs and acyltransferases, respectively. The proposed sequence of these modifications is outlined below and depicted in the pathway diagram. It is important to note that the exact order of these steps is yet to be determined experimentally.

A hypothetical sequence of events could involve:

-

Hydroxylation events: Specific CYPs would be responsible for introducing hydroxyl groups at various positions on the germacranolide backbone.

-

Acylation: An acyltransferase would catalyze the transfer of an acetyl group to one of the hydroxyl functionalities.

The proposed biosynthetic pathway is illustrated in the following diagram:

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthesis of 4'-Hydroxypiptocarphin A. To facilitate future research, the following table presents hypothetical kinetic parameters for the key enzyme classes involved, based on data from characterized enzymes in other sesquiterpene lactone pathways. These values should be considered as starting points for experimental design.

| Enzyme Class | Hypothetical Substrate | Hypothetical Km (µM) | Hypothetical kcat (s-1) | Hypothetical kcat/Km (s-1µM-1) | Reference Enzyme (for estimation) |

| Germacrene A Synthase | Farnesyl Pyrophosphate | 5 - 15 | 0.1 - 1.0 | 0.02 - 0.07 | Cichorium intybus GAS |

| Germacrene A Oxidase (CYP) | (+)-Germacrene A | 10 - 50 | 0.5 - 5.0 | 0.01 - 0.1 | Helianthus annuus GAO |

| Costunolide Synthase (CYP) | Germacrene A Acid | 20 - 100 | 1.0 - 10.0 | 0.01 - 0.1 | Lactuca sativa COS |

| Hydroxylase (CYP) | Piptocarphin A precursor | 25 - 150 | 0.2 - 2.0 | 0.001 - 0.01 | General plant CYPs |

| Acyltransferase | Hydroxylated Intermediate | 50 - 200 | 0.1 - 1.0 | 0.0005 - 0.005 | Plant BAHD acyltransferases |

Experimental Protocols

The elucidation of the biosynthetic pathway for 4'-Hydroxypiptocarphin A will rely on the successful application of a range of molecular biology and biochemical techniques. The following are detailed protocols for the key experiments required.

Protocol for Functional Characterization of a Candidate Sesquiterpene Synthase

Objective: To confirm the enzymatic activity of a candidate germacrene A synthase (GAS) gene.

Methodology:

-

Gene Cloning:

-

Isolate total RNA from the plant tissue suspected to produce 4'-Hydroxypiptocarphin A.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length candidate GAS gene using PCR with gene-specific primers.

-

Clone the PCR product into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).

-

-

Heterologous Expression in E. coli:

-

Transform E. coli BL21(DE3) cells with the expression construct.

-

Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 16-20°C) overnight.

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA if a His-tag is present).

-

-

In Vitro Enzyme Assay:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT).

-

Add the purified enzyme and the substrate, farnesyl pyrophosphate (FPP).

-

Overlay the reaction mixture with a solvent (e.g., hexane (B92381) or pentane) to trap volatile products.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Extract the organic layer containing the sesquiterpene products.

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of germacrene A.

-

Protocol for Functional Characterization of a Candidate Cytochrome P450

Objective: To determine the function of a candidate CYP in the hydroxylation of a sesquiterpene intermediate.

Methodology:

-

Gene Cloning and Heterologous Expression in Yeast (Saccharomyces cerevisiae):

-

Clone the full-length candidate CYP gene and a cytochrome P450 reductase (CPR) gene from the source plant into a yeast expression vector (e.g., pESC-URA).

-

Transform a suitable yeast strain (e.g., WAT11) with the expression construct.

-

Grow the transformed yeast in a selective medium with galactose to induce gene expression.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with sterile water and resuspend in a breaking buffer.

-

Lyse the cells using glass beads and vortexing.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

In Vitro Enzyme Assay:

-

Prepare an assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.5).

-

Add the isolated microsomes, the substrate (e.g., germacrene A or another intermediate), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS.

-

Protocol for Quantitative Analysis of 4'-Hydroxypiptocarphin A by HPLC-MS

Objective: To quantify the amount of 4'-Hydroxypiptocarphin A in plant extracts.

Methodology:

-

Sample Preparation:

-

Harvest and freeze-dry the plant tissue.

-

Grind the dried tissue to a fine powder.

-

Extract the powder with a suitable solvent (e.g., methanol (B129727) or ethanol) using sonication or shaking.

-

Centrifuge the extract to remove solid debris.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC-MS Analysis:

-

Use a C18 reverse-phase HPLC column.

-

Employ a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

-

Set the mass spectrometer to operate in a suitable ionization mode (e.g., electrospray ionization - ESI) and detection mode (e.g., selected ion monitoring - SIM or multiple reaction monitoring - MRM for high sensitivity and specificity).

-

Inject the prepared sample extract.

-

-

Quantification:

-

Prepare a calibration curve using a purified standard of 4'-Hydroxypiptocarphin A at known concentrations.

-

Integrate the peak area of 4'-Hydroxypiptocarphin A in the sample chromatogram.

-

Calculate the concentration of 4'-Hydroxypiptocarphin A in the sample by comparing its peak area to the calibration curve.

-

Regulatory Signaling Pathways

The biosynthesis of terpenoids, including sesquiterpene lactones, is tightly regulated in plants and is often induced in response to biotic and abiotic stresses. The phytohormone jasmonic acid (JA) and its derivatives (jasmonates) are key signaling molecules in these stress responses.

The jasmonate signaling pathway is initiated by the accumulation of JA, which then forms a conjugate with isoleucine (JA-Ile). JA-Ile acts as a ligand that promotes the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors (TFs), such as MYC2, which can then activate the expression of genes involved in secondary metabolism, including those in the sesquiterpene lactone biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of 4'-Hydroxypiptocarphin A presents an exciting and challenging area of research. While the complete pathway is yet to be elucidated, the knowledge gained from studying other sesquiterpene lactones provides a clear roadmap for future investigations. The protocols and hypothetical framework presented in this guide are intended to accelerate research in this area. The identification and characterization of the specific enzymes involved will not only deepen our understanding of plant secondary metabolism but also open up possibilities for the metabolic engineering of high-value pharmaceuticals like 4'-Hydroxypiptocarphin A in microbial or plant-based production systems. Future work should focus on transcriptomic and proteomic analyses of 4'-Hydroxypiptocarphin A-producing plants to identify candidate genes, followed by rigorous functional characterization using the methodologies outlined herein.

Preliminary Biological Screening of a Novel Natural Product: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data on the biological screening of 4'-Hydroxypiptocarphin A is not available. This guide, therefore, presents a generalized framework for the preliminary biological evaluation of a novel, hypothetical plant-derived compound, herein referred to as "Test Compound," to illustrate the expected scientific rigor, data presentation, and experimental detail.

Introduction

The discovery and development of new therapeutic agents from natural sources is a cornerstone of pharmaceutical research. Plant-derived compounds, with their vast structural diversity, offer a rich reservoir of potential drug leads. A critical initial step in this process is the preliminary biological screening, which aims to identify and characterize the bioactivities of a novel compound. This guide outlines a typical workflow for such a screening, focusing on the evaluation of cytotoxic and anti-inflammatory properties, which are common starting points in the search for new anticancer and anti-inflammatory drugs.

In Vitro Cytotoxicity Screening

A primary objective of preliminary screening is to assess the potential of a compound to inhibit the growth of cancer cells.

Data Presentation

The cytotoxic activity of the Test Compound would be evaluated against a panel of human cancer cell lines. The results are typically presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.8 ± 0.1 |

| A549 | Lung Carcinoma | 22.5 ± 2.1 | 1.2 ± 0.2 |

| HCT116 | Colon Carcinoma | 18.9 ± 1.5 | 0.9 ± 0.1 |

| HeLa | Cervical Adenocarcinoma | 25.1 ± 2.5 | 1.5 ± 0.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Human cancer cell lines (MCF-7, A549, HCT116, and HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the Test Compound (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (Doxorubicin) for 48 hours. A vehicle control (e.g., 0.1% DMSO) is also included.

-

MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity Screening

Workflow for determining the in vitro cytotoxicity of a test compound.

In Vitro Anti-inflammatory Screening

Another key area of preliminary screening is the assessment of a compound's ability to modulate inflammatory responses.

Data Presentation

The anti-inflammatory activity of the Test Compound can be assessed by measuring its effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Concentration of Test Compound (µM) | NO Production (% of LPS Control) | Cell Viability (%) |

| 0 (LPS only) | 100 ± 5.2 | 100 ± 3.1 |

| 1 | 92.3 ± 4.5 | 98.7 ± 2.5 |

| 5 | 75.1 ± 3.9 | 97.2 ± 2.8 |

| 10 | 54.8 ± 3.1 | 95.9 ± 3.0 |

| 25 | 32.6 ± 2.7 | 93.4 ± 3.5 |

| 50 | 15.9 ± 1.8 | 88.1 ± 4.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: Griess Assay for Nitric Oxide Production

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.

-

Compound Pre-treatment: The cells are pre-treated with various concentrations of the Test Compound for 1 hour.

-

LPS Stimulation: The cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce NO production. A negative control (no LPS) and a vehicle control are also included.

-

Griess Reagent Addition: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve. The percentage of NO production is calculated relative to the LPS-stimulated control. A concurrent cell viability assay (e.g., MTT) is performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Signaling Pathway: LPS-induced Inflammatory Response

The following diagram illustrates the simplified signaling pathway leading to the production of pro-inflammatory mediators upon LPS stimulation, which is a common target for anti-inflammatory drugs.

Simplified LPS-induced pro-inflammatory signaling pathway.

Conclusion

This guide provides a foundational framework for the preliminary biological screening of a novel natural product. The presented methodologies for assessing cytotoxicity and anti-inflammatory activity, along with the structured data presentation and visual workflows, represent standard practices in the field of drug discovery. While specific data for 4'-Hydroxypiptocarphin A is not yet available, the principles outlined here can be applied to its future investigation and to the screening of other novel compounds. Further studies would typically involve broader screening against more diverse cell lines, investigation of other biological activities (e.g., antimicrobial, antioxidant), and elucidation of the precise molecular mechanisms of action for any promising activities identified.

An In-depth Technical Guide on the In Vitro Cytotoxicity of 4'-Demethylpodophyllotoxin on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of 4'-Demethylpodophyllotoxin (DOP), a lignan (B3055560) found in plants of the Podophyllum genus. This document details the compound's antiproliferative activity against various cancer cell lines, outlines the experimental protocols for assessing its effects, and elucidates its mechanism of action, with a focus on key signaling pathways.

Introduction to 4'-Demethylpodophyllotoxin (DOP)

4'-Demethylpodophyllotoxin is a natural aryltetralin lignan and a derivative of podophyllotoxin (B1678966). It serves as a crucial precursor in the semi-synthesis of widely used anticancer drugs, such as etoposide (B1684455) and teniposide. Structurally, it is characterized by the absence of a methyl group at the 4' position of the phenyl ring, a modification that has been noted to influence its biological activity. Recent research has highlighted DOP's potent cytotoxic and antiproliferative properties against a range of cancer cell lines, making it a compound of significant interest for novel anticancer drug discovery and development.[1]

In Vitro Cytotoxicity Data

The cytotoxic potential of 4'-Demethylpodophyllotoxin has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized below.

Table 1: IC50 Values of 4'-Demethylpodophyllotoxin in Human Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| DLD1 | Colorectal Carcinoma | 0.1224 | [1] |

| HCT-116 | Colorectal Carcinoma | 0.1552 | [1] |

| K562 | Chronic Myelogenous Leukemia | 0.00779* | [2] |

*Note: The IC50 value for the K562 cell line was reported for 4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside (4DPG), a glucoside derivative of 4'-Demethylpodophyllotoxin.

The data indicates that 4'-Demethylpodophyllotoxin exhibits potent cytotoxic activity, particularly against colorectal cancer cell lines, with IC50 values in the low micromolar to nanomolar range.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the in vitro cytotoxicity of 4'-Demethylpodophyllotoxin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 4'-Demethylpodophyllotoxin in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 4'-Demethylpodophyllotoxin for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol (B145695), added dropwise while vortexing, to fix the cells. Incubate at -20°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence is typically measured in the FL2 channel.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software (e.g., ModFit LT).

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC or Alexa Fluor 488) and used to label apoptotic cells. Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with 4'-Demethylpodophyllotoxin for the desired time period.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mechanism of Action

4'-Demethylpodophyllotoxin exerts its anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis. A key signaling pathway implicated in its mechanism of action is the PI3K/AKT pathway.

Induction of Cell Cycle Arrest

Studies have shown that 4'-Demethylpodophyllotoxin and its derivatives can induce a block in the mitotic phase of the cell cycle.[3] In colorectal cancer cell lines, treatment with DOP leads to cell cycle arrest at the G2/M phase.[1] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

Induction of Apoptosis via the PI3K/AKT Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers, contributing to chemoresistance.[1] 4'-Demethylpodophyllotoxin has been shown to modulate this pathway to induce apoptosis in cancer cells.[1] The activation of the PI3K/AKT pathway by DOP in colorectal cancer cells has been linked to the induction of apoptosis.[1] This suggests that DOP's pro-apoptotic effects are, at least in part, mediated through its interaction with components of this crucial signaling cascade.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

Signaling Pathway of 4'-Demethylpodophyllotoxin Action

References

- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity, apoptosis induction, and mitotic arrest by a novel podophyllotoxin glucoside, 4DPG, in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacological Potential of 4'-Hydroxypiptocarphin A: A Technical Overview

Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the isolation, characterization, or pharmacological activities of a compound named "4'-Hydroxypiptocarphin A" has been found.

This suggests that "4'-Hydroxypiptocarphin A" may be a novel, yet-to-be-published compound, a synonym for a compound known by another name, or a potential misnomer. The absence of publicly available data precludes the creation of an in-depth technical guide as requested.

To facilitate a thorough investigation into the potential pharmacological activities of the compound of interest, it is crucial to verify the exact chemical name and structure. Providing a Chemical Abstracts Service (CAS) number, a reference to a peer-reviewed scientific publication detailing its isolation, or its chemical structure would be instrumental in retrieving the necessary information.

The Promise of Piptocarphin Derivatives and Sesquiterpene Lactones

While information on "4'-Hydroxypiptocarphin A" is unavailable, the "piptocarphin" root name suggests it may belong to the class of sesquiterpene lactones, a diverse group of natural products with a wide array of documented biological activities. These compounds are particularly abundant in plants of the Asteraceae family, which includes the genus Piptocarpha.

Extensive research on various sesquiterpene lactones has revealed significant potential in several therapeutic areas. Generally, these compounds are known to exhibit:

-

Anti-inflammatory effects: Many sesquiterpene lactones have been shown to inhibit key inflammatory mediators, such as nuclear factor-kappa B (NF-κB), a crucial transcription factor involved in the inflammatory response.

-

Anticancer properties: A significant number of sesquiterpene lactones have demonstrated cytotoxic and antiproliferative activities against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell growth and proliferation.

-

Antioxidant activity: Some sesquiterpene lactones possess antioxidant properties, helping to neutralize harmful reactive oxygen species (ROS) and reduce oxidative stress, which is implicated in numerous chronic diseases.

Should "4'-Hydroxypiptocarphin A" be identified as a sesquiterpene lactone, it would be a prime candidate for investigation into these and other potential pharmacological activities. The "-hydroxy" prefix in its name suggests the presence of a hydroxyl group, which could significantly influence its solubility, bioavailability, and interaction with biological targets, potentially leading to unique therapeutic properties.

Future Directions

To proceed with a detailed analysis of "4'-Hydroxypiptocarphin A," the following steps would be necessary upon confirmation of its identity:

-

Comprehensive Literature Review: A targeted search of scientific databases using the correct chemical identifier to gather all available data on its biological activities.

-

Data Extraction and Tabulation: Systematic extraction of all quantitative data from published studies, including IC50 values, EC50 values, inhibition percentages, and other relevant pharmacological metrics. This data would be organized into structured tables for clear comparison and analysis.

-

Methodology Compilation: Detailed documentation of the experimental protocols used in the cited studies, covering in vitro assays, in vivo models, and analytical techniques.

-

Signaling Pathway and Workflow Visualization: Elucidation of the molecular mechanisms of action and experimental workflows from the literature, which would then be translated into Graphviz diagrams to provide clear visual representations of complex biological processes.

Without the foundational information of the compound's existence and published research, the development of the requested in-depth technical guide remains speculative. We encourage the user to provide the necessary details to enable a comprehensive and accurate scientific exploration of 4'-Hydroxypiptocarphin A.

A Comprehensive Review of Sesquiterpenoids from Vernonia Species: Isolation, Bioactivity, and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

The genus Vernonia, a prominent member of the Asteraceae family, encompasses nearly 1,000 species of herbs and shrubs distributed across tropical and subtropical regions.[1] These plants are a rich reservoir of structurally diverse and biologically active secondary metabolites, with sesquiterpene lactones being a hallmark chemical class.[2][3] This technical guide provides a comprehensive review of the sesquiterpenoids isolated from Vernonia species, with a focus on their isolation, structural characterization, and pharmacological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Overview of Sesquiterpenoids in Vernonia

Sesquiterpenoids are a class of 15-carbon isoprenoids that exhibit a wide array of chemical structures and biological functions. In the Vernonia genus, sesquiterpene lactones are the most frequently isolated and studied type of sesquiterpenoids.[4][5] A comprehensive review published in March 2025 cataloged a total of 294 distinct sesquiterpene lactones from the genus and its close relatives, comprising 262 naturally occurring compounds and 32 synthetic derivatives.[2] These are categorized into several main subclasses, including germacrolides, hirsutinolides, elemanolides, guaianolides, and eudesmanolides.[2]

These compounds have garnered significant scientific interest due to their potent biological activities, which include cytotoxic, anti-inflammatory, antimicrobial, antiplasmodial, and antileishmanial properties.[4][5]

Quantitative Bioactivity Data of Selected Sesquiterpenoids

The following tables summarize the quantitative bioactivity data for several key sesquiterpenoids isolated from various Vernonia species. This data provides a comparative overview of their potential therapeutic efficacy.

Table 1: Cytotoxic Activity of Sesquiterpenoids from Vernonia Species

| Compound | Vernonia Species | Cell Line | IC50 (µM) | Reference |

| Vernodalidimer K | V. amygdalina | HCT-15 | 9.8 ± 5.4 | [6] |

| Vernodalidimer Q | V. amygdalina | HCT-15 | 9.4 ± 1.3 | [6] |

| Unnamed Compound 8 | V. cinerea | (NF-κB inhibition) | 0.95 | [7] |

| Unnamed Compound 10 | V. cinerea | (NF-κB inhibition) | 5.57 | [7] |

| Vernodalinol | V. amygdalina | MCF-7 | ~70-75 µg/mL (LC50) | [8] |

| Vernolactone | V. zeylanica | MCF-7, MDA-MB-231, SKBR-3 | Not specified | [9] |

| 11ß,13-dihydrovernodalol | V. leopoldi | MCF-7, JIMT-1 | Low µM ranges | [10] |

| Vernomenin | V. leopoldi | MCF-7, JIMT-1 | Low µM ranges | [10] |

| Vernolepin | V. leopoldi | MCF-7, JIMT-1 | Low µM ranges | [10] |

| 11ß,13-dihydrovernodalin | V. leopoldi | MCF-7, JIMT-1 | Low µM ranges | [10] |

Table 2: Antimicrobial Activity of Sesquiterpenoids from Vernonia amygdalina

| Compound | Microorganism | LC50 (mg/mL) | Reference |

| Vernolide (B1233872) | Penicillium notatum | 0.2 | [11] |

| Vernolide | Aspergillus flavus | 0.3 | [11] |

| Vernolide | Aspergillus niger | 0.4 | [11] |

| Vernolide | Mucor hiemalis | 0.4 | [11] |

| Vernodalol (B1199425) | Aspergillus flavus | 0.3 | [11] |

| Vernodalol | Penicillium notatum | 0.4 | [11] |

| Vernodalol | Aspergillus niger | 0.5 | [11] |

Experimental Protocols

This section details the common methodologies employed for the extraction, isolation, and characterization of sesquiterpenoids from Vernonia species, as cited in the literature.

General Extraction and Fractionation

The initial step in the isolation of sesquiterpenoids involves the extraction of dried and powdered plant material.

Protocol:

-

Maceration: 500 g of air-dried leaf powder of Vernonia amygdalina is soaked in n-hexane for 3 days to remove non-polar constituents.[12][13]

-

Filtration and Concentration: The mixture is filtered, and the solvent is concentrated under reduced pressure at 40°C using a rotary evaporator.[13]

-

Methanol (B129727) Extraction: The concentrated marc is then exhaustively extracted with methanol by soaking for 72 hours at room temperature.[13]

-

Liquid-Liquid Extraction: The crude methanol extract is further fractionated using a liquid-liquid extraction technique with solvents of increasing polarity, such as hexane, chloroform, and n-butanol, to yield different fractions.[8][14][15]

Caption: General workflow for the extraction and fractionation of sesquiterpenoids.

Isolation and Purification

The fractions obtained from the initial extraction are subjected to various chromatographic techniques to isolate pure compounds.

Protocol:

-

Column Chromatography (CC): The n-butanol fraction is often subjected to column chromatography over silica (B1680970) gel (300-400 mesh).[14] The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of heptane:ethyl acetate (B1210297) can be used.[10]

-

Vacuum Liquid Chromatography (VLC): For larger quantities of extract, VLC on silica gel 60 is employed with a step gradient of solvents like heptane:ethyl acetate.[10]

-

Gel Permeation Chromatography: Sephadex LH-20 is commonly used for further purification, with methanol as the eluent.[10]

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using semi-preparative HPLC on a C18 column with a gradient of methanol and water.[16]

-

Thin-Layer Chromatography (TLC): TLC on silica gel HF254 plates is used to monitor the separation process and determine the purity of the isolated compounds.[14] A common solvent system is ethyl acetate:ethanol (9:1).[12] The spots can be visualized under a UV lamp.[10]

Caption: General workflow for the isolation and purification of sesquiterpenoids.

Structural Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic and spectrometric techniques.

Key Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.[8][14]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[8][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl, carbonyl, and alkene groups.[14]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify chromophores, such as enones.[14]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute structure.[8][14]

Biological Activities and Therapeutic Potential

Sesquiterpenoids from Vernonia species have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

-

Anticancer Activity: Many sesquiterpene lactones exhibit significant cytotoxicity against various cancer cell lines.[3] For instance, vernodalinol has been shown to inhibit the growth of breast cancer cells.[8][14] Vernolide A is considered a promising single agent for development into an anticancer drug.[4][5] The mechanism of action often involves the induction of apoptosis.[9]

-

Antimicrobial Activity: Compounds like vernolide and vernodalol have shown significant bactericidal activity against Gram-positive bacteria and antifungal activity against several fungal species.[11]

-

Anti-inflammatory Activity: Some sesquiterpene lactones inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[6][7]

-

Other Activities: Other reported bioactivities include antiplasmodial, antileishmanial, antischistosomal, and molluscicidal effects.[4][17]

Conclusion and Future Directions

The genus Vernonia is a prolific source of structurally diverse and biologically active sesquiterpenoids. The compounds isolated to date have shown immense potential in various therapeutic areas, particularly in oncology and infectious diseases. While significant progress has been made in the isolation and characterization of these molecules, further research is warranted. Future studies should focus on:

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities.

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the biological activity, which can guide the synthesis of more potent and selective analogs.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety of the most promising compounds in preclinical animal models.

-

Sustainable Sourcing: Exploring biotechnological approaches for the sustainable production of these valuable compounds.

This guide provides a solid foundation for researchers and drug development professionals to explore the rich chemical diversity of Vernonia sesquiterpenoids and harness their therapeutic potential.

References

- 1. community.sent2promo.com [community.sent2promo.com]

- 2. Vernonia sesquiterpene lactones: a review of their chemical and pharmacological aspects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Isolation of a New Sesquiterpene Lactone From Vernonia Zeylanica (L) Less and its Anti-Proliferative Effects in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactive sesquiterpene lactones from the leaves of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iiste.org [iiste.org]

- 13. researchgate.net [researchgate.net]

- 14. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sesquiterpene lactones from Vernonia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Extraction of 4'-Hydroxypiptocarphin A from Vernonia Leaves

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vernonia amygdalina, commonly known as bitter leaf, is a plant rich in bioactive compounds, including sesquiterpene lactones. These compounds have garnered significant interest in the scientific community for their potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities. One such sesquiterpene lactone is 4'-Hydroxypiptocarphin A. This document provides a detailed protocol for the extraction and isolation of 4'-Hydroxypiptocarphin A from Vernonia amygdalina leaves, intended for researchers in natural product chemistry and drug development. The protocol is based on established methods for the extraction of similar sesquiterpene lactones from Vernonia species.[1][2][3][4]

Data Presentation

The following tables summarize the expected quantitative data from the phytochemical analysis of Vernonia amygdalina leaf extracts. The yield of 4'-Hydroxypiptocarphin A can be quantified using High-Performance Liquid Chromatography (HPLC) by comparing the peak area of the analyte to a standard curve of a purified 4'-Hydroxypiptocarphin A reference.

Table 1: Phytochemical Content of Vernonia amygdalina Leaf Extracts

| Phytochemical Class | Extraction Method | Solvent | Concentration (mg/g of dry extract) |

| Total Phenols | Maceration | Ethanol (B145695) | 154.7 ± 3.6 |

| Total Flavonoids | Maceration | Ethanol | 33.3 ± 1.8 |

| Alkaloids | Maceration | Ethanol | 2.4 ± 0.08 |

| Total Phenols | Maceration | Ethyl Acetate (B1210297) | 93.7 ± 3.9 |

| Total Flavonoids | Maceration | Ethyl Acetate | 30.7 ± 8.3 |

| Alkaloids | Maceration | Ethyl Acetate | 1.57 ± 0.3 |

Note: Data is adapted from studies on Vernonia amygdalina extracts and serves as an illustrative example.[5]

Table 2: Extraction Yield from Different Solvents

| Solvent System | Extraction Method | Yield (%) |

| 70% (v/v) Methanol | Maceration | 15.8 |

| 70% (v/v) Ethanol | Maceration | 14.2 |

| 70% (v/v) Acetone | Maceration | 12.5 |

| Hexane (B92381) | Maceration | 3.5 |

| Ethyl Acetate | Maceration | 5.2 |

| Isopropanol | Maceration | 8.9 |

| Ethanol (Absolute) | Maceration | 10.1 |

Note: Yields are illustrative and can vary based on the specific batch of plant material and extraction conditions.[6]

Experimental Protocols

This section details the methodology for the extraction and isolation of 4'-Hydroxypiptocarphin A from Vernonia amygdalina leaves.

1. Plant Material Preparation

-

Collection: Fresh leaves of Vernonia amygdalina are collected.

-

Washing: The leaves are thoroughly washed with distilled water to remove any dirt and contaminants.[7]

-

Drying: The washed leaves are air-dried at room temperature in a well-ventilated area, avoiding direct sunlight to prevent degradation of phytochemicals.[7]

-

Grinding: The dried leaves are ground into a fine powder using a mechanical blender.[7]

2. Extraction

-

Solvent Extraction: The powdered leaf material is extracted with 85% ethanol at a 1:10 (w/v) ratio.[1][2][3][4]

-

Maceration: The mixture is macerated for 72 hours with constant agitation using a magnetic stirrer.[6]

-

Filtration: The mixture is then filtered through Whatman No. 1 filter paper. The filtrate is collected, and the residue is re-extracted twice more with the same solvent to ensure complete extraction.

-

Concentration: The pooled filtrates are concentrated under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.[7]

3. Liquid-Liquid Fractionation

The crude ethanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Suspension: The crude extract is suspended in distilled water.

-

Sequential Extraction: The aqueous suspension is sequentially extracted with solvents of increasing polarity:

-

n-Hexane

-

Ethyl Acetate

-

-

Fraction Collection: Each solvent fraction is collected and concentrated to dryness using a rotary evaporator.

4. Isolation by Column Chromatography

The fraction containing the highest concentration of sesquiterpene lactones (typically the chloroform or ethyl acetate fraction) is further purified using column chromatography.

-

Column Preparation: A silica (B1680970) gel (60-120 mesh) column is packed using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Loading: The dried fraction is re-dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is eluted with a gradient of increasing polarity. For example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions are collected in regular volumes (e.g., 20 mL).

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.

-

Purification: The pooled fractions containing 4'-Hydroxypiptocarphin A may require further purification using preparative HPLC to achieve high purity.

5. Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR) (¹H and ¹³C)

-

High-Resolution Mass Spectrometry (HR-MS)

-

Infrared (IR) Spectroscopy

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of 4'-Hydroxypiptocarphin A.

Potential Signaling Pathway

The biological activities of sesquiterpene lactones from Vernonia species have been linked to the modulation of various signaling pathways, including those involved in cell proliferation and inflammation. For instance, extracts from Vernonia amygdalina have been shown to modulate the Extracellular signal-regulated kinases 1 and 2 (ERK-1 and -2) pathway.[3]

Caption: Hypothetical signaling pathway modulated by 4'-Hydroxypiptocarphin A.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Effects of Vernonia amygdalina Leaf Extracts on Free Radical Scavenging, Tyrosinase, and Amylase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, characterization and anti-inflammatory activity of compounds from the Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography Method for the Quantification of 4'-Hydroxypiptocarphin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4'-Hydroxypiptocarphin A, a sesquiterpenoid of interest for its potential biological activities. The described method utilizes a reverse-phase C18 column with gradient elution and UV detection, providing a sensitive and specific assay suitable for purity assessment, formulation analysis, and pharmacokinetic studies. This document provides comprehensive protocols for sample preparation, chromatographic conditions, and method validation, adhering to common industry standards.

Introduction

4'-Hydroxypiptocarphin A is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Accurate and precise quantification of this compound is essential for research and development, including phytochemical analysis, in vitro and in vivo studies, and quality control of formulations. This application note presents a detailed HPLC method developed and validated for this purpose.

Chemical Information:

-

Compound Name: 4'-Hydroxypiptocarphin A

-

Molecular Formula: C₂₁H₂₆O₁₀[1]

-

Molecular Weight: 438.43 g/mol [1]

-

Chemical Class: Sesquiterpenoid

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Formic acid or acetic acid for mobile phase modification.

-

Reference Standard: Pure 4'-Hydroxypiptocarphin A (purity ≥98%).

-

Sample Preparation: Syringe filters (0.22 µm or 0.45 µm), analytical balance, volumetric flasks, and pipettes.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These parameters may be optimized for specific instrumentation and applications.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or 235 nm (An initial scan from 200-400 nm is recommended to determine λmax) |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Note: The UV detection wavelength is based on typical absorbance for sesquiterpene lactones. For optimal sensitivity, the UV absorbance maximum (λmax) for 4'-Hydroxypiptocarphin A should be determined experimentally. A study on a similar sesquiterpene lactone, vernodalinol, reported a λmax of 235 nm.[2]

Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4'-Hydroxypiptocarphin A reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol or acetonitrile and sonicate if necessary to ensure complete dissolution. Dilute to the mark with the same solvent. This stock solution should be stored at 2-8 °C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample (e.g., plant material, formulation) is provided below.

-

Extraction: Accurately weigh a known amount of the homogenized sample and transfer it to a suitable container. Add a measured volume of extraction solvent (e.g., methanol or acetonitrile) to achieve a target concentration within the calibration range.

-

Sonication/Vortexing: Sonicate or vortex the sample for 15-30 minutes to ensure complete extraction of the analyte.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet any insoluble material.

-

Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[3]

-

Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of 4'-Hydroxypiptocarphin A within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |

| Precision (RSD) | Intraday and interday precision should be ≤ 2%. |

| Accuracy (% Recovery) | 98-102% for the analyte in a spiked matrix. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Specificity | The peak for 4'-Hydroxypiptocarphin A should be well-resolved from other components. |